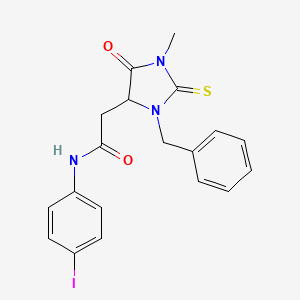![molecular formula C21H28N2O4S B5068735 N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, the paper will list future directions for research on this compound.
作用機序
The mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves the inhibition of enzymes that are involved in the development and progression of neurological disorders. Specifically, the compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, the compound has been found to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition can improve mood and reduce the symptoms of depression.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, it has been found to increase the levels of dopamine and serotonin, which can improve mood and reduce the symptoms of depression. The compound has also been found to have anti-inflammatory and antioxidant properties, which could further contribute to its therapeutic potential.
実験室実験の利点と制限
One of the main advantages of N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its potential therapeutic applications in the treatment of neurological disorders. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties, which could further contribute to its therapeutic potential. However, one of the limitations of the compound is its complex synthesis process, which could make it difficult to produce in large quantities. Additionally, further research is needed to fully understand the compound's potential therapeutic applications and any potential side effects.
将来の方向性
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One potential direction is to further investigate the compound's potential therapeutic applications in the treatment of neurological disorders. Additionally, further research is needed to understand the compound's mechanism of action and any potential side effects. Another potential direction is to investigate the compound's potential applications in other areas, such as cancer treatment or as an anti-inflammatory agent. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for the compound.
合成法
The synthesis of N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex process that involves several steps. The synthesis process involves the reaction of 2-ethoxybenzoyl chloride with isobutylamine to form N~2~-(2-ethoxyphenyl)-N~1~-isobutylglycinamide. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.
科学的研究の応用
N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has shown potential therapeutic applications in the treatment of a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been found to inhibit the activity of enzymes that play a role in the development and progression of these disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could further contribute to its therapeutic potential.
特性
IUPAC Name |
2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-27-20-9-7-6-8-19(20)23(15-21(24)22-14-16(2)3)28(25,26)18-12-10-17(4)11-13-18/h6-13,16H,5,14-15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUYVAAXIIKXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)

![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)
![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)
![methyl 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5068693.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B5068708.png)
![4-[5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5068715.png)
![N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)

![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)